1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane
Description
Properties
IUPAC Name |
[dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26OSi2/c1-15-7-11-17(12-8-15)20(3,4)19-21(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQYEVSZYLVDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)O[Si](C)(C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Starting Material : 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane is synthesized via FeCl₃·6H₂O-catalyzed condensation of dimethylchlorosilane.
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Grignard Reaction : The dichloride is treated with two equivalents of p-tolyl magnesium bromide in diethyl ether at 0–25°C.
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Hydrolysis : The intermediate is hydrolyzed with dilute HCl, followed by distillation to isolate the product.
Key Parameters
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Catalyst : FeCl₃·6H₂O accelerates dichloride formation, reducing reaction time from 500 minutes to 30 minutes.
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Solvent : Diethyl ether or toluene ensures solubility of intermediates.
Challenges
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Strict anhydrous conditions are required to prevent premature hydrolysis.
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Byproducts include residual chlorosilanes, necessitating fractional distillation.
Catalytic Dehydrocoupling of Methyl-(p-tolyl)silanes
An alternative method employs dehydrocoupling of methyl-(p-tolyl)silane precursors using palladium catalysts. This approach, detailed in ChemicalBook, avoids Grignard reagents and operates under milder conditions.
Reaction Mechanism
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Precursor Synthesis : Dimethyl-(4-methylphenyl)silane is prepared via Pt-catalyzed hydrosilylation of p-xylene with methyldichlorosilane.
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Dehydrocoupling : The silane is heated with Pd/C (5% Pd) at 120°C under nitrogen, promoting Si–Si bond formation.
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Oxidation : The disilane intermediate is oxidized with H₂O₂ to form the disiloxane.
Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 1.1×10⁻⁴ mol | Maximizes turnover |
| Temperature | 120°C | Balances rate vs. decomposition |
| Reaction Time | 8 hours | Ensures complete conversion |
Advantages
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Avoids hazardous solvents (e.g., diethyl ether).
Condensation of p-Tolylsilanolates
A less common but efficient method involves condensation of sodium p-tolylsilanolate with chlorotrimethylsilane. This route, derived from JPH08165294A, exploits nucleophilic displacement at silicon centers.
Procedure
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Silanolate Formation : p-Tolylsilanol (from hydrolysis of p-tolyltrichlorosilane) is treated with NaOH to form the sodium salt.
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Condensation : The silanolate reacts with chlorotrimethylsilane in hexane, yielding the disiloxane after acid quenching.
Critical Factors
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Stoichiometry : A 2:1 ratio of silanolate to chlorosilane prevents oligomerization.
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Purification : Column chromatography (SiO₂, hexane/ethyl acetate) removes cyclic byproducts.
Performance Metrics
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Yield : 65–75% due to competing side reactions.
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Purity : ≥97% achievable with careful pH control during quenching.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Cost Efficiency | Safety Profile |
|---|---|---|---|---|
| Hydrosilylation | 70–85 | 6–10 hours | Moderate | Low (Grignard hazards) |
| Dehydrocoupling | 85–91 | 8 hours | High (Pd cost) | High |
| Condensation | 65–75 | 12 hours | Low | Moderate |
Key Insights
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Hydrosilylation is preferred for laboratory-scale synthesis due to established protocols.
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Dehydrocoupling offers superior yields and safety but requires expensive palladium catalysts.
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Condensation is cost-effective but less efficient, limiting industrial adoption.
Emerging Techniques and Innovations
Recent advances focus on solvent-free reactions and nanocatalysts:
Chemical Reactions Analysis
Types of Reactions: 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products:
Oxidation: Silanols and siloxane derivatives.
Reduction: Silanes.
Substitution: Various substituted disiloxanes depending on the substituent introduced.
Scientific Research Applications
1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable siloxane bonds, which contribute to its chemical stability and reactivity. The p-tolyl groups enhance the compound’s hydrophobicity, influencing its interactions with other molecules and surfaces.
Comparison with Similar Compounds
Table 1: Key Properties of Tetramethyldisiloxane Analogs
Polymer and Material Modifications
Methacryloxypropyl Copolymers
1,3-Bis(3-methacryloxypropyl)-tetramethyldisiloxane copolymerizes with methyl methacrylate to yield materials with low water sorption (0.8–1.2 µg/mm³) and high solvent resistance, ideal for dental applications . The p-tolyl variant, with aromatic rigidity, might further reduce water permeability but require tailored processing.
Dielectric Modifiers GAPD-modified polyimides show enhanced dielectric strength (surface flashover voltage >30 kV/mm) and thermal stability (glass transition temperature >250°C), attributed to the polar aminopropyl groups . A p-tolyl analog could improve hydrophobicity and arc resistance in insulating materials.
Physical and Chemical Properties
- Density and Solubility : 1,3-Diethenyl-tetramethyldisiloxane has a density of 0.808 g/cm³ at 25°C and is miscible with organic solvents . Methoxy-substituted derivatives exhibit hydrolytic stability, while hydroxypropyl variants are hydrophilic .
- Thermal Stability: Aminopropyl- and methacryloxypropyl-substituted disiloxanes enhance polymer thermal stability (Tg >250°C) . Aromatic p-tolyl groups would likely further increase thermal resistance.
Biological Activity
1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane (CAS No. 18055-70-4) is a siloxane compound that has garnered attention due to its potential applications in various fields, particularly in pharmaceuticals and materials science. This article delves into the biological activity of this compound, summarizing its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H26OSi2
- Molecular Weight : 314.58 g/mol
- Solubility : Not miscible with water
- Chemical Structure : The compound features a disiloxane backbone with two p-tolyl groups attached.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an intermediate in pharmaceutical synthesis. Its unique structural characteristics impart specific biological properties that can be exploited in drug development and therapeutic applications.
- Antimicrobial Activity : Some studies have indicated that siloxane compounds exhibit antimicrobial properties. The presence of the p-tolyl groups may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
- Biocompatibility : Research suggests that siloxanes generally possess good biocompatibility, making them suitable for biomedical applications such as drug delivery systems and implants.
- Modulation of Enzyme Activity : There is preliminary evidence that certain siloxanes can interact with enzymes, potentially altering their activity. This could be relevant in drug metabolism and detoxification processes.
Case Studies
- Pharmaceutical Applications :
- Toxicological Assessments :
Data Tables
| Property | Value |
|---|---|
| CAS Number | 18055-70-4 |
| Molecular Formula | C18H26OSi2 |
| Molecular Weight | 314.58 g/mol |
| Solubility | Not miscible with water |
| Purity | 94% |
Q & A
Q. What are the established synthetic methods for preparing 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane?
Synthesis typically involves siloxane bond formation via condensation or substitution reactions. A common approach is reacting chlorosilanes with diols or other nucleophiles. For example:
- Protection strategy : Use TiPDSCl₂ (tetraisopropyldisiloxane-1,3-dichloride) in pyridine to protect hydroxyl groups, followed by reaction with p-tolyl Grignard reagents .
- Stepwise substitution : React 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with p-tolyl lithium or sodium p-toluenethiolate in anhydrous conditions. Purify via column chromatography (heptane/EtOAc) .
Q. Key considerations :
- Use inert atmosphere (N₂/Ar) to prevent hydrolysis.
- Monitor reaction progress via TLC or GC-MS.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C/²⁹Si NMR : Identify substituents (p-tolyl groups at ~6.8–7.2 ppm in ¹H NMR) and confirm siloxane backbone (²⁹Si peaks at ~10–20 ppm) .
- IR Spectroscopy : Detect Si-O-Si stretching (~1000–1100 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., m/z 186 for divinyl analogs) .
Validation : Cross-reference with computational simulations (e.g., DFT for ²⁹Si NMR shifts) .
Q. What safety precautions are critical when handling this compound?
- PPE : Use nitrile gloves, goggles, and N95 masks. Avoid skin contact due to potential irritancy .
- Ventilation : Work in a fume hood; siloxanes may release volatile byproducts.
- Storage : Keep in sealed containers under inert gas (away from moisture) .
Advanced Research Questions
Q. How does incorporating this compound into epoxy resins affect polymer properties?
- Chain length vs. functionality : Longer siloxane chains (e.g., glycidyloxypropyl derivatives) increase flexibility but reduce crosslink density. In contrast, p-tolyl groups enhance thermal stability via aromatic interactions .
- Experimental design :
- Blend with epoxy monomers (e.g., diglycidyl ether of bisphenol A) and cure with amines.
- Measure glass transition temperature (DSC) and tensile strength (ASTM D638).
- Compare with unmodified resins to isolate siloxane effects .
Q. How to resolve discrepancies in vapor pressure data for disiloxane derivatives?
Conflicting data may arise from measurement techniques (e.g., static vs. dynamic methods). Use the Antoine equation parameters from NIST-validated studies:
| Temperature (K) | A | B | C | Reference |
|---|---|---|---|---|
| 303–403 | 4.11 | 1417.136 | -64.839 |
Q. Methodology :
Q. What catalytic systems optimize hydrosilylation reactions involving this compound?
- Karstedt’s catalyst : Pt(0)-divinyldisiloxane complexes (0.05–2% Pt loading) in PDMS matrices enable efficient cross-linking .
- Inhibitors : Add dimethyl fumarate (11 ppm) to control reaction kinetics and prevent premature curing .
- Reaction monitoring : Track Si-H consumption via FT-IR (2150 cm⁻¹ peak attenuation) .
Q. Can computational models predict reactivity of siloxane-based protecting groups?
Yes. Quantum chemistry methods (e.g., B3LYP/6-31G**) calculate:
- Electron density distributions to identify reactive sites.
- Transition states for hydrolysis or substitution reactions.
- Case study : QSPR models accurately predicted hydrolysis rates of TiPDS-protected sugars, aiding in designing robust protecting groups .
Q. How do steric effects from p-tolyl substituents influence regioselectivity in organic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
